molecular formula C5H10F3N B12855112 (R)-N-Methyl-1,1,1-trifluoro-2-butylamine

(R)-N-Methyl-1,1,1-trifluoro-2-butylamine

Cat. No.: B12855112
M. Wt: 141.13 g/mol
InChI Key: HBJRPYBKMFUJPL-SCSAIBSYSA-N
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Description

®-N-Methyl-1,1,1-trifluoro-2-butylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a butylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1,1,1-trifluoro-2-butylamine typically involves the introduction of the trifluoromethyl group into the butylamine structure. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent reacts with a precursor amine. The reaction conditions often require a base to facilitate the substitution and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-N-Methyl-1,1,1-trifluoro-2-butylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Types of Reactions:

    Oxidation: ®-N-Methyl-1,1,1-trifluoro-2-butylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products: The major products formed from these reactions include amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, ®-N-Methyl-1,1,1-trifluoro-2-butylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to interact with biological molecules makes it a useful tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions, providing insights into the molecular basis of various biological processes.

Medicine: In medicinal chemistry, ®-N-Methyl-1,1,1-trifluoro-2-butylamine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and metabolic diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

  • ®-N-Methyl-1,1,1-trifluoro-2-propylamine
  • ®-N-Methyl-1,1,1-trifluoro-2-pentylamine
  • ®-N-Methyl-1,1,1-trifluoro-2-hexylamine

Comparison: Compared to its analogs, ®-N-Methyl-1,1,1-trifluoro-2-butylamine exhibits unique properties due to the specific length and branching of its butyl chain. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Biological Activity

(R)-N-Methyl-1,1,1-trifluoro-2-butylamine is a fluorinated amine that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C5_5H10_{10}F3_3N, with a molecular weight of approximately 151.14 g/mol. The presence of the trifluoromethyl group (-CF3_3) significantly enhances the lipophilicity and metabolic stability of the molecule, which is advantageous for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group imparts unique electronic properties that influence the compound's reactivity and interactions:

  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate neurotransmitter receptors, potentially affecting neurotransmission and leading to therapeutic effects in mood disorders or neurodegenerative diseases.
  • Binding Affinity : Interaction studies indicate that the compound exhibits significant binding affinity with certain receptor targets, including histamine receptors. This is similar to other propylamine derivatives known for their pharmacological effects.

Pharmacological Potential

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Antidepressants : Due to its potential modulation of neurotransmitter systems, there is ongoing research into its efficacy as an antidepressant.
  • Antimicrobial Agents : The compound's structural characteristics suggest possible applications in developing novel antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented in Table 1.

Compound NameStructural FeaturesBiological ActivityPotential Applications
This compoundTrifluoromethyl groupModulates neurotransmitter receptorsAntidepressants, Antimicrobials
N-Methyl-1,1,1-trifluoro-2-propylamineSimilar trifluoromethyl groupHistamine receptor activityPotential drug development
N-Methyl-1,1,1-trifluoro-2-pentylamineLonger carbon chainSimilar pharmacological effectsDrug synthesis

Case Studies and Research Findings

Several studies have investigated the biological activity of trifluoromethylated amines. For instance:

  • A study highlighted that compounds with trifluoromethyl groups often demonstrate enhanced pharmacological profiles due to increased lipophilicity and metabolic stability. This characteristic is crucial for improving bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-N-methylbutan-2-amine

InChI

InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3/t4-/m1/s1

InChI Key

HBJRPYBKMFUJPL-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](C(F)(F)F)NC

Canonical SMILES

CCC(C(F)(F)F)NC

Origin of Product

United States

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